molecular formula C21H32O3 B1624945 5alpha-Pregnan-17alpha-ol-3,20-dione CAS No. 570-59-2

5alpha-Pregnan-17alpha-ol-3,20-dione

Cat. No.: B1624945
CAS No.: 570-59-2
M. Wt: 332.5 g/mol
InChI Key: UUOHXXXJRQGPLC-JJFNZWTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5alpha-Pregnan-17alpha-ol-3,20-dione is synthesized through the 5α-reduction of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5α-reductase type 1 (SRD5A1) and possibly type 2 (SRD5A2) . The reaction conditions typically involve the use of specific enzymes under controlled laboratory settings.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves large-scale enzymatic reduction of 17α-hydroxyprogesterone using bioreactors to ensure efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

5alpha-Pregnan-17alpha-ol-3,20-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.

    Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Catalysts: Enzymes like 5α-reductase for specific biochemical reactions.

Major Products Formed

The major products formed from these reactions include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5alpha-Pregnan-17alpha-ol-3,20-dione is unique due to its specific role in the androgen backdoor pathway, allowing the conversion of 17α-hydroxyprogesterone to 5α-dihydrotestosterone without passing through testosterone . This unique pathway highlights its importance in steroidogenesis and its potential implications in various physiological processes and disorders.

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14,16-18,24H,4-12H2,1-3H3/t14-,16+,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOHXXXJRQGPLC-JJFNZWTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474538
Record name 5alpha-Pregnan-17alpha-ol-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-59-2
Record name 5alpha-Pregnan-17alpha-ol-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Pregnan-17alpha-ol-3,20-dione
Reactant of Route 2
5alpha-Pregnan-17alpha-ol-3,20-dione
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5alpha-Pregnan-17alpha-ol-3,20-dione
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5alpha-Pregnan-17alpha-ol-3,20-dione
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Reactant of Route 6
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